A Senior Application Scientist's Technical Guide to 2-[2-(Benzyloxy)ethoxy]ethan-1-ol (CAS 2050-25-1)
A Senior Application Scientist's Technical Guide to 2-[2-(Benzyloxy)ethoxy]ethan-1-ol (CAS 2050-25-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Reagent Bottle
In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the molecules that connect and enable are as critical as the warheads that engage. 2-[2-(Benzyloxy)ethoxy]ethan-1-ol, commonly known in shorthand as BnO-PEG2-OH, is one such pivotal building block. This guide moves beyond a simple recitation of catalog data to provide a deeper understanding of its properties, synthesis, and strategic application. As scientists, our choices in the lab are dictated by causality; this document aims to illuminate the "why" behind the "how" when employing this versatile linker precursor.
Core Molecular Identity & Physicochemical Profile
2-[2-(Benzyloxy)ethoxy]ethan-1-ol is a bifunctional organic molecule. Structurally, it is a diethylene glycol unit where one terminal hydroxyl group is protected as a benzyl ether, leaving the other hydroxyl group free for chemical modification. This "monoprotected" nature is the cornerstone of its utility.
The benzyl group serves as a robust, temporary shield for the hydroxyl functionality. It is notably stable under a wide range of acidic and basic conditions, allowing for chemical transformations to be performed on the other end of the molecule without unintended side reactions.[1][2] This stability is crucial for multi-step synthetic campaigns common in drug development.
Key physicochemical properties are summarized below for rapid reference and experimental planning.
| Property | Value | Source(s) |
| CAS Number | 2050-25-1 | [3] |
| Molecular Formula | C₁₁H₁₆O₃ | [3][4] |
| Molecular Weight | 196.24 g/mol | [3][4] |
| IUPAC Name | 2-(2-phenylmethoxyethoxy)ethanol | [3] |
| Common Synonyms | Diethylene Glycol Monobenzyl Ether, BnO-PEG2-OH, Benzyl-PEG2-alcohol | [4][5] |
| Appearance | Clear, colorless to light yellow liquid | [4][5] |
| Density | 1.094 g/mL at 25 °C | [4][5] |
| Boiling Point | 80-110 °C at 0.5 mm Hg | [4][5] |
| Flash Point | >110 °C (>230 °F) | [4][5] |
| Solubility | Soluble in water and many organic solvents (alcohols, ethers, ketones) | [4] |
| Refractive Index (n²⁰/D) | 1.51 | [4][5] |
Strategic Application in Drug Discovery: The PROTAC Linker
The primary and most impactful application of 2-[2-(Benzyloxy)ethoxy]ethan-1-ol is as a precursor for linkers used in Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively destroy disease-causing proteins.[7]
A PROTAC molecule consists of three parts: a "warhead" that binds the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects them.[8] The linker is not merely a passive spacer; its length, flexibility, and physicochemical properties are critical determinants of a PROTAC's efficacy.[5][9]
Caption: Synthetic utility workflow for BnO-PEG2-OH.
Synthesis and Quality Control
A reliable and scalable synthesis is paramount for any chemical building block. 2-[2-(Benzyloxy)ethoxy)ethan-1-ol is typically prepared via a Williamson ether synthesis, a classic and robust method in organic chemistry. [2]
Representative Synthesis Protocol
This protocol describes the selective benzylation of one of the hydroxyl groups of diethylene glycol. The large excess of diethylene glycol is a key experimental choice; it serves as both reactant and solvent and statistically favors the formation of the desired mono-benzylated product over the di-benzylated byproduct.
Caption: High-level workflow for the synthesis of BnO-PEG2-OH.
Step-by-Step Methodology:
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Reaction Setup: To a reaction flask, add a significant excess of diethylene glycol (e.g., 3-5 equivalents). Add potassium hydroxide (KOH, ~1.1 equivalents) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.05 equivalents).
-
Reagent Addition: While stirring, slowly add benzyl chloride (1.0 equivalent).
-
Reaction Conditions: Heat the mixture to 100-105 °C and maintain stirring for 5-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the benzyl chloride is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like chloroform or dichloromethane and wash several times with water to remove the excess diethylene glycol and salts.
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude residue is purified by vacuum distillation to yield the final product as a clear liquid.
Quality Control & Analytical Characterization
Ensuring the purity and identity of the material is a non-negotiable step. A multi-pronged analytical approach is required for a self-validating system of quality control.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A reverse-phase method would be appropriate.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid for improved peak shape.
-
Detection: UV at 254 nm (for the benzyl aromatic ring).
-
Expected Result: A major peak corresponding to the product with purity typically >97%.
-
-
Identity Confirmation (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals: aromatic protons from the benzyl group (δ ~7.3 ppm), a singlet for the benzylic CH₂ (δ ~4.5 ppm), and a series of triplets and multiplets for the ethylene glycol protons (δ ~3.5-3.8 ppm), along with a signal for the hydroxyl proton.
-
¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms in their distinct chemical environments (aromatic, aliphatic ether, and alcohol).
-
-
Identity Confirmation (Mass Spectrometry): Mass spectrometry (MS) confirms the molecular weight of the compound. Electrospray ionization (ESI) would likely show the [M+Na]⁺ adduct, confirming the mass of 196.24 g/mol . [3]
Toxicological Profile and Safe Handling
The specific toxicological data for 2-[2-(benzyloxy)ethoxy]ethan-1-ol is limited. [10]However, based on GHS classifications from suppliers and data on related glycol ethers, a cautious approach to handling is warranted.
GHS Hazard Classification: [3][10]* H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Studies on analogous compounds, such as diethylene glycol monobutyl ether (DGBE), have shown low acute toxicity but also indicate that toxicological profiles can vary significantly across the glycol ether class. [6][11][12]Given the lack of comprehensive data for the title compound, it must be treated as a potentially hazardous substance.
Recommended Handling Procedures:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a respirator may be required.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-[2-(Benzyloxy)ethoxy]ethan-1-ol (BnO-PEG2-OH) is more than a simple chemical reagent; it is a strategic enabler for the synthesis of complex therapeutic modalities like PROTACs. Its value lies in the combination of a hydrophilic, flexible PEG spacer with an orthogonally protected hydroxyl group. This structure provides medicinal chemists with the precise control needed to construct sophisticated bifunctional molecules. A thorough understanding of its synthesis, purification, and safe handling is essential for its effective and responsible use in the laboratory. By applying the principles and protocols outlined in this guide, researchers can confidently integrate this key building block into their drug discovery programs, accelerating the development of next-generation therapeutics.
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Gałaj, J., et al. (2016). Fertility and developmental toxicity studies of diethylene glycol monobutyl ether (DGBE) in rats. PubMed. Retrieved January 2, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 2, 2026, from [Link]
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Michigan Department of Environment, Great Lakes, and Energy. (2016). File for Diethylene glycol monobutyl ether (CAS # 112-34-5). Retrieved January 2, 2026, from [Link]
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